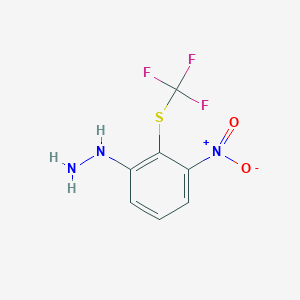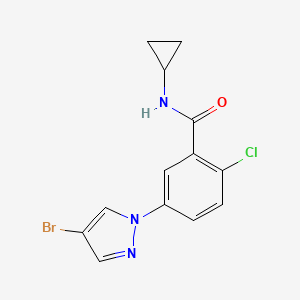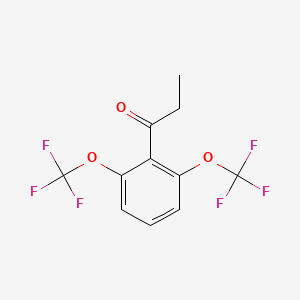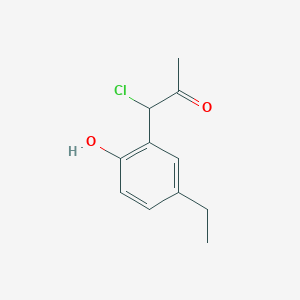
N-(12-hydroxydodecyl)phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(12-hydroxydodecyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of a long alkyl chain with a hydroxyl group at the 12th position adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-hydroxydodecyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of phthalic anhydride and an appropriate amine in a solvent such as toluene under reflux conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate can be employed to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(12-hydroxydodecyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbonyl carbon under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives
Wissenschaftliche Forschungsanwendungen
2-(12-hydroxydodecyl)isoindoline-1,3-dione has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(12-hydroxydodecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors and ion channels in the brain . The hydroxyl group and the isoindoline-1,3-dione moiety play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: A structurally similar compound with a wide range of applications in organic synthesis and medicinal chemistry.
N-Substituted isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-(12-hydroxydodecyl)isoindoline-1,3-dione is unique due to the presence of the long alkyl chain with a hydroxyl group, which imparts distinct physicochemical properties. This structural feature enhances its solubility, reactivity, and potential for interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C20H29NO3 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-(12-hydroxydodecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H29NO3/c22-16-12-8-6-4-2-1-3-5-7-11-15-21-19(23)17-13-9-10-14-18(17)20(21)24/h9-10,13-14,22H,1-8,11-12,15-16H2 |
InChI-Schlüssel |
AZSATGGUIIEDIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


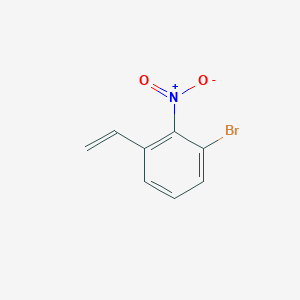
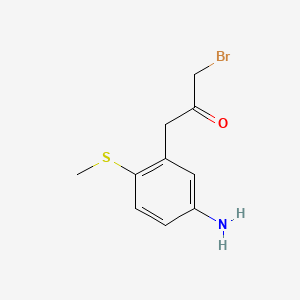
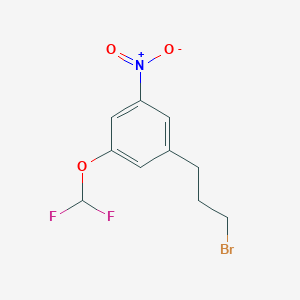
![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)
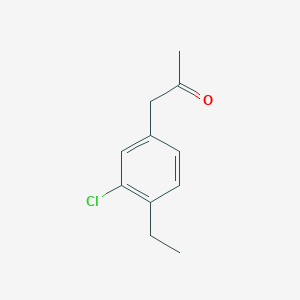
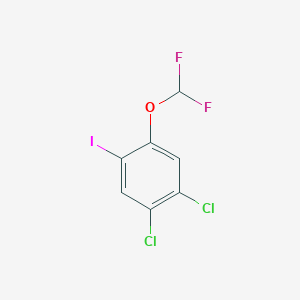

![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)

